

Indinavir Sulfate: In Vitro Antiviral Assay Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Indinavir Sulfate*

Cat. No.: *B1671877*

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Application Note

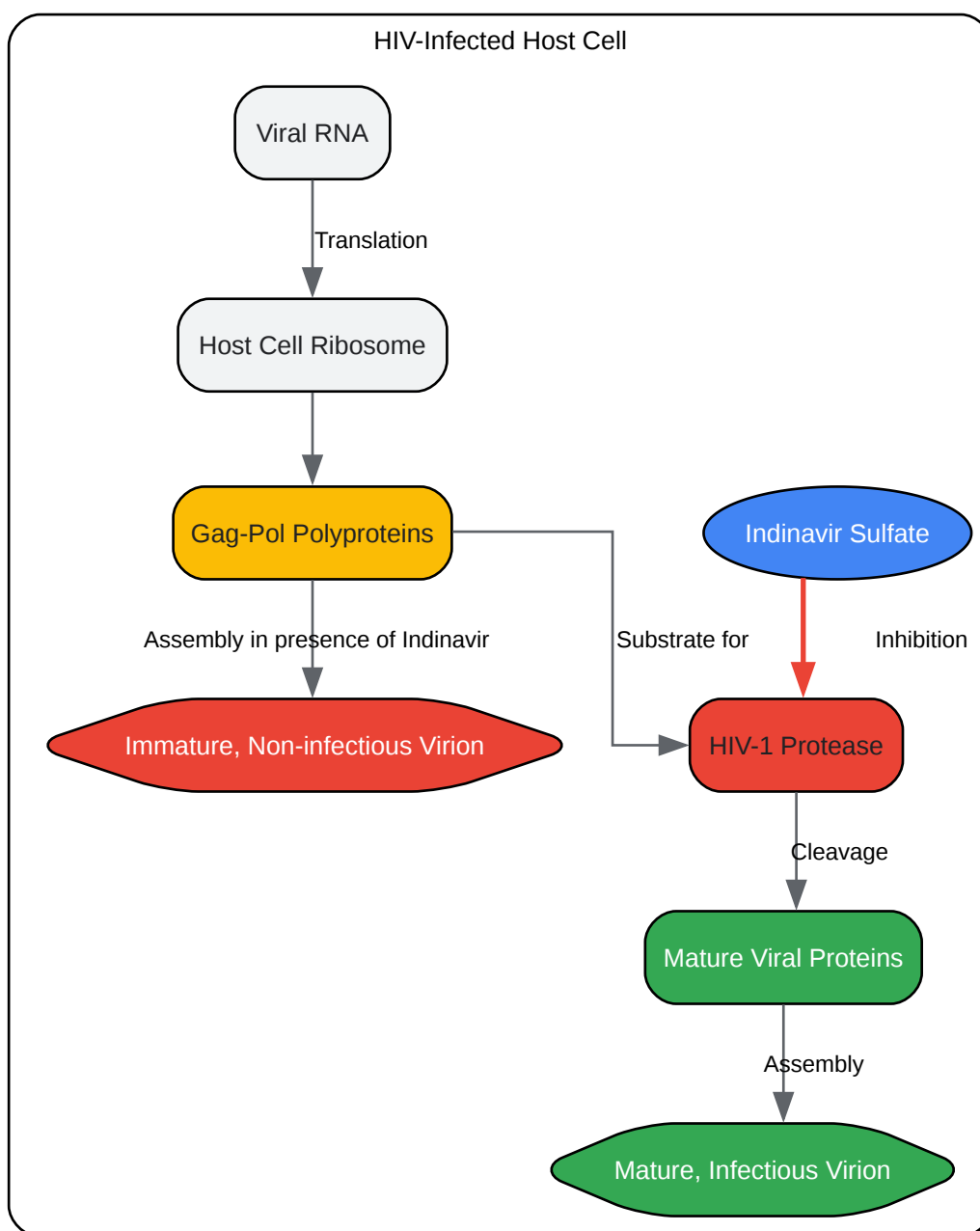
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Introduction

Indinavir Sulfate is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle. By binding to the active site of the HIV-1 protease, Indinavir prevents the cleavage of viral polyprotein precursors into functional proteins essential for producing mature, infectious virions. This mode of action results in the formation of immature, non-infectious viral particles, thereby inhibiting viral replication. This application note provides a detailed protocol for determining the in vitro antiviral activity and cytotoxicity of **Indinavir Sulfate**.

Mechanism of Action

Indinavir Sulfate is a competitive inhibitor of the HIV-1 protease. The viral protease is responsible for post-translational modification of the Gag and Gag-Pol polyproteins. Cleavage of these polyproteins is a necessary step in the maturation of the virus. Indinavir mimics the peptide substrate of the protease, binding with high affinity to the enzyme's active site. This binding event blocks the catalytic activity of the protease, leading to a halt in the viral maturation process. Consequently, while new viral particles may still be produced, they are non-infectious.



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Caption: Mechanism of action of **Indinavir Sulfate**.

Data Presentation

The antiviral activity and cytotoxicity of **Indinavir Sulfate** are quantified by determining the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity

index (SI). The SI, calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.

Parameter	Description	Typical Value
EC50	The concentration of Indinavir Sulfate that inhibits 50% of viral replication.	Varies by cell type and viral strain
CC50	The concentration of Indinavir Sulfate that reduces cell viability by 50%.	>10 μ M
SI (CC50/EC50)	Selectivity Index: A measure of the drug's specificity for antiviral activity over cytotoxicity.	>10 is generally considered active in vitro.
Ki	Inhibition constant for HIV-1 protease.	0.52 nM
IC95	The concentration of Indinavir that inhibits 95% of viral activity in cell-based assays.	12-100 nM

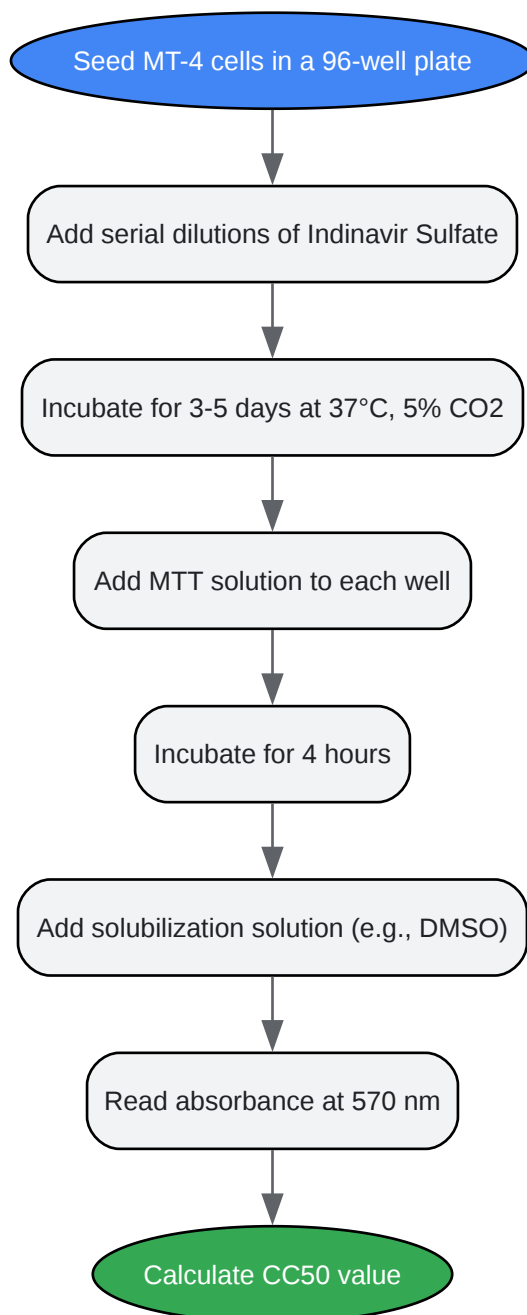
Experimental Protocols

Cell and Virus Culture

- Cell Line: MT-4 cells (human T-cell leukemia cell line) are commonly used for HIV antiviral assays.
- Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μ g/mL streptomycin.
- Virus: HIV-1 (e.g., IIIB strain) stock is propagated in MT-4 cells. The viral titer is determined, for example, by measuring the 50% tissue culture infectious dose (TCID50).

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of **Indinavir Sulfate** that is toxic to the host cells.



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Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

- Seed MT-4 cells in a 96-well microtiter plate at a density of 1×10^4 cells/well in 100 μ L of culture medium.
- Prepare serial dilutions of **Indinavir Sulfate** in culture medium.
- Add 100 μ L of each drug dilution to the appropriate wells. Include wells with cells and no drug as a control.
- Incubate the plate for 3-5 days at 37°C in a humidified atmosphere with 5% CO₂.
- After the incubation period, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for an additional 4 hours at 37°C.
- Add 100 μ L of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- The 50% cytotoxic concentration (CC₅₀) is calculated as the drug concentration that reduces the absorbance of the MTT-treated cells by 50% compared to the untreated cell control.

Antiviral Activity Assay (p24 Antigen ELISA)

This assay measures the ability of **Indinavir Sulfate** to inhibit HIV-1 replication by quantifying the amount of viral p24 capsid protein produced.

Protocol:

- Seed MT-4 cells in a 96-well plate at a density of 1×10^4 cells/well in 50 μ L of culture medium.
- Prepare serial dilutions of **Indinavir Sulfate** in culture medium.
- Add 50 μ L of each drug dilution to the appropriate wells.
- Infect the cells by adding 100 μ L of HIV-1 suspension (at a predetermined multiplicity of infection, e.g., 0.01).

- Include the following controls:
 - Virus Control: Cells infected with HIV-1 in the absence of the drug.
 - Cell Control: Uninfected cells in the absence of the drug.
- Incubate the plate for 3-5 days at 37°C in a humidified atmosphere with 5% CO₂.
- After incubation, centrifuge the plate to pellet the cells.
- Collect the cell culture supernatant.
- Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 ELISA kit, following the manufacturer's instructions.
- The 50% effective concentration (EC₅₀) is calculated as the drug concentration that reduces the p24 antigen production by 50% compared to the virus control.
- To cite this document: BenchChem. [Indinavir Sulfate: In Vitro Antiviral Assay Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1671877#indinavir-sulfate-in-vitro-antiviral-assay-protocol\]](https://www.benchchem.com/product/b1671877#indinavir-sulfate-in-vitro-antiviral-assay-protocol)

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